molecular formula C19H23N3O3 B4423405 2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide

2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide

Cat. No. B4423405
M. Wt: 341.4 g/mol
InChI Key: NSJUXDFIWNDDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide, also known as Furosemide, is a potent diuretic drug used to treat edema and hypertension. It is a sulfonamide loop diuretic that acts on the kidneys to increase the excretion of water and electrolytes. Furosemide has been widely used in clinical practice for over 50 years and is considered a first-line treatment for many conditions.

Mechanism of Action

2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide works by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle in the kidneys. This results in increased excretion of water and electrolytes, which reduces fluid accumulation in the body. This compound also has vasodilatory effects, which can help to reduce blood pressure.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It can cause electrolyte imbalances, particularly low levels of potassium, which can lead to muscle weakness and cardiac arrhythmias. This compound can also cause dehydration, which can lead to dizziness, fatigue, and confusion. In addition, this compound can cause ototoxicity, which can lead to hearing loss and tinnitus.

Advantages and Limitations for Lab Experiments

2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide is a widely used diuretic drug that has been extensively studied in laboratory experiments. Its diuretic effects make it a useful tool for studying the kidneys and the regulation of fluid balance in the body. However, its potential for causing electrolyte imbalances and dehydration must be carefully monitored in experimental animals.

Future Directions

There are a number of potential future directions for research on 2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide. One area of interest is its anti-inflammatory and anti-oxidant properties, which may have therapeutic potential in a range of conditions. Another area of interest is the development of new formulations of this compound that can improve its bioavailability and reduce its potential for side effects. Finally, there is ongoing research into the use of this compound in combination with other drugs for the treatment of various conditions.

Scientific Research Applications

2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide has been extensively studied for its diuretic properties and its effects on the kidneys. It has also been investigated for its potential use in treating other conditions such as heart failure, liver disease, and hypertension. This compound has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.

properties

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-15(16-6-3-2-4-7-16)20-18(23)14-21-9-11-22(12-10-21)19(24)17-8-5-13-25-17/h2-8,13,15H,9-12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJUXDFIWNDDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.